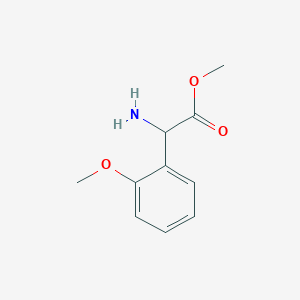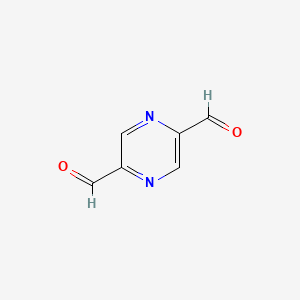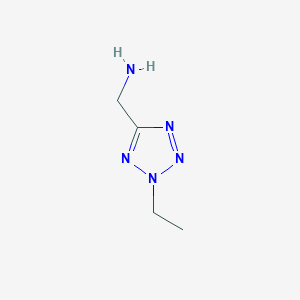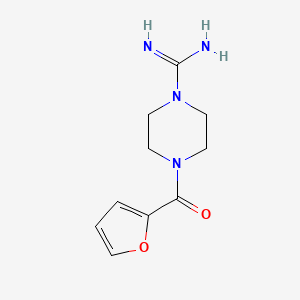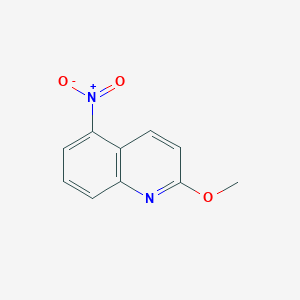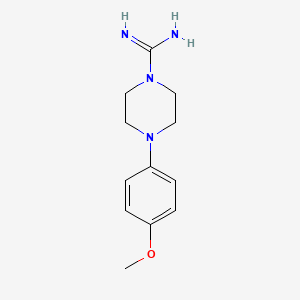
4-(4-Methoxyphenyl)piperazine-1-carboximidamide
説明
“4-(4-Methoxyphenyl)piperazine-1-carboximidamide” is a chemical compound with the CAS Number: 89026-59-5 . It has a molecular weight of 235.29 and its IUPAC name is 4-(4-methoxyphenyl)-1-piperazinecarboxamide . The compound is solid in physical form .
Synthesis Analysis
The synthesis of piperazine derivatives, including “4-(4-Methoxyphenyl)piperazine-1-carboximidamide”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “4-(4-Methoxyphenyl)piperazine-1-carboximidamide” is 1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) .Physical And Chemical Properties Analysis
“4-(4-Methoxyphenyl)piperazine-1-carboximidamide” is a solid at room temperature . It has a molecular weight of 235.29 .科学的研究の応用
Serotonin Antagonism and Selectivity
- Research Focus: Studies have explored the use of derivatives of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide, specifically focusing on their potential as serotonin antagonists. One such compound, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, has been examined for its high affinity and selectivity for the 5-HT1A serotonin receptor, demonstrating the potential for selective serotonin antagonism (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).
Imaging and Characterization
- Imaging Applications: Another research area focuses on synthesizing environment-sensitive fluorescent ligands for human 5-HT1A receptors. These compounds, derived from 1-(2-methoxyphenyl)piperazine, exhibit high to moderate 5-HT1A receptor affinity and have been evaluated for their potential in visualizing 5-HT1A receptors through fluorescence microscopy (Lacivita et al., 2009).
Bacterial Persister Eradication
- Antimicrobial Applications: There's evidence that compounds like 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) can selectively kill bacterial persisters that tolerate antibiotics without affecting normal antibiotic-sensitive cells. This suggests a new avenue for eradicating bacterial persisters, a significant challenge in antimicrobial therapy (Kim et al., 2011).
PET Radioligand Development
- Neurological Imaging: The compound has also been explored in the development of PET radioligands for imaging dopamine D3 receptors. Carbon-11-labeled carboxamide derivatives of 4-(4-methoxyphenyl)piperazine-1-carboximidamide show promise as potential PET radioligands, potentially aiding in neurological studies and diagnostics (Gao, Wang, Hutchins, & Zheng, 2008).
Dual Receptor Activity
- Neuropharmacology: Research into mixed 5-HT1A/D-2 activity of arylpiperazines derived from 4-(4-methoxyphenyl)piperazine-1-carboximidamide suggests potential neuropharmacological applications. These compounds have shown high nanomolar affinity for 5-HT1A and moderate affinity for D-2 receptors, pointing towards potential use in antipsychotic and anxiolytic agents (Perrone et al., 1994).
Safety and Hazards
特性
IUPAC Name |
4-(4-methoxyphenyl)piperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-17-11-4-2-10(3-5-11)15-6-8-16(9-7-15)12(13)14/h2-5H,6-9H2,1H3,(H3,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFLVAAKXGHCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243666 | |
| Record name | 4-(4-Methoxyphenyl)-1-piperazinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77723-17-2 | |
| Record name | 4-(4-Methoxyphenyl)-1-piperazinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77723-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenyl)-1-piperazinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



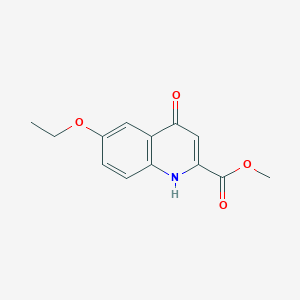
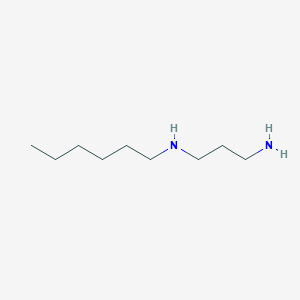
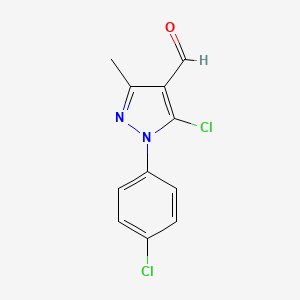
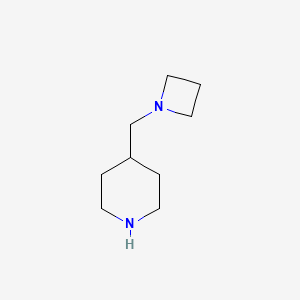

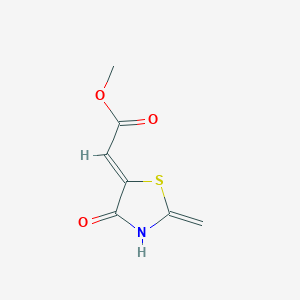
![N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3154426.png)
